molecular formula C25H26ClN3O4S B3528844 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide CAS No. 592472-67-8

2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide

Cat. No.: B3528844
CAS No.: 592472-67-8
M. Wt: 500.0 g/mol
InChI Key: WJQBAXUVFKQFEZ-UHFFFAOYSA-N
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Description

2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methylsulfonyl group, and a benzamide moiety.

Properties

IUPAC Name

2-[[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4S/c1-17(2)27-25(31)21-9-5-7-11-23(21)28-24(30)18-12-14-20(15-13-18)29(34(3,32)33)16-19-8-4-6-10-22(19)26/h4-15,17H,16H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBAXUVFKQFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118627
Record name 2-[[4-[[(2-Chlorophenyl)methyl](methylsulfonyl)amino]benzoyl]amino]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592472-67-8
Record name 2-[[4-[[(2-Chlorophenyl)methyl](methylsulfonyl)amino]benzoyl]amino]-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592472-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-[[(2-Chlorophenyl)methyl](methylsulfonyl)amino]benzoyl]amino]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-aminobenzoyl chloride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide
  • 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(ethyl)benzamide
  • 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(methyl)benzamide

Uniqueness

The uniqueness of 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide lies in its specific structural features, such as the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide

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